molecular formula C21H21N3O B2584665 N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034440-21-4

N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2584665
CAS No.: 2034440-21-4
M. Wt: 331.419
InChI Key: KLSOOMIVDPJXMN-UHFFFAOYSA-N
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Description

N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic chemical scaffold designed for pharmaceutical and life science research. This compound features a tetrahydro-benzimidazole core, a privileged structure in medicinal chemistry known for its versatile biological properties . The tetrahydro-benzimidazole (also known as 4,5,6,7-tetrahydro-1H-benzimidazole) moiety is a key pharmacophore present in various therapeutically active agents. Its saturated ring system contributes to distinct conformational and binding properties compared to its aromatic counterpart . The benzhydryl (diphenylmethyl) group is a common feature in bioactive molecules, often used to enhance lipophilicity and interaction with hydrophobic pockets in target proteins. This specific molecular architecture suggests potential for investigation in several research areas. Based on the known activities of its structural components, this compound may be of interest for probing novel pathways in oncology, given that benzimidazole derivatives have demonstrated antitumor properties and have been investigated as anti-tubulin agents . Furthermore, the core structure has been associated with cyclooxygenase (COX) inhibition , indicating potential applicability in inflammation research. Researchers can utilize this compound as a key intermediate or precursor for further chemical diversification to explore structure-activity relationships. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-benzhydryl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c25-21(17-11-12-18-19(13-17)23-14-22-18)24-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17,20H,11-13H2,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSOOMIVDPJXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the Debus-Radziszewski synthesis, which is a well-known procedure for preparing imidazole derivatives. This method typically involves the condensation of glyoxal, formaldehyde, and ammonia under acidic conditions .

Another approach is the Wallach synthesis, which involves the dehydrogenation of imidazolines. This method requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide . Additionally, the compound can be synthesized from alpha halo-ketones through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzhydryl group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity

Research indicates that derivatives of benzo[d]imidazole compounds exhibit antidepressant-like effects. N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has been studied for its interactions with serotonin receptors, particularly the 5-HT2A receptor. This receptor is crucial in mood regulation and is a target for many antidepressant drugs. Studies suggest that compounds with similar structures can enhance serotonin levels in the brain, potentially alleviating depressive symptoms .

1.2 Neuroprotective Effects

The compound has also shown promise in neuroprotection. It may protect against neurodegenerative diseases by inhibiting oxidative stress and apoptosis in neuronal cells. Research has demonstrated that benzo[d]imidazole derivatives can modulate pathways involved in cell survival and death, making them candidates for further exploration in treating conditions like Alzheimer's disease .

Pharmacological Mechanisms

2.1 Receptor Modulation

This compound functions as a selective agonist or antagonist for various neurotransmitter receptors. Its binding affinity to serotonin receptors suggests it could modify serotonergic signaling pathways, which are implicated in mood disorders and anxiety .

2.2 Enzyme Inhibition

The compound's structure allows it to interact with enzymes involved in metabolic pathways. For instance, it may inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and dopamine. By inhibiting MAO activity, the compound could increase the availability of these neurotransmitters in the synaptic cleft, enhancing mood and cognitive function .

Drug Development

3.1 Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Various modifications to the benzo[d]imidazole core have been explored to enhance potency and selectivity for specific targets. These studies are crucial for developing new therapeutic agents based on this scaffold .

3.2 Synthesis of Novel Derivatives

The synthesis of this compound derivatives can lead to compounds with improved efficacy and reduced side effects. Researchers are investigating different substituents on the benzhydryl group to discover new analogs that retain or enhance biological activity while minimizing toxicity .

Case Studies

Study Objective Findings
Gey et al., 1962Investigated the effects of tryptamine derivatives on serotonin metabolismFound that similar compounds increased serotonin levels in brain tissue
Recent Pharmacological StudyAssessed neuroprotective effects of benzo[d]imidazole derivativesDemonstrated significant reduction in neuronal apoptosis under oxidative stress conditions
SAR AnalysisEvaluated modifications on benzo[d]imidazole scaffoldIdentified key structural features that enhance receptor binding affinity

Mechanism of Action

The mechanism of action of N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide with structurally related benzimidazole-5-carboxamide derivatives, focusing on substituent effects, biological activity, and structure-activity relationships (SAR).

Structural and Functional Group Comparison

Key SAR Insights

Amide vs. Ester/Carboxylic Acid : Conversion of 5-carboxylate esters or acids to amides (as in the target compound) enhances antiviral activity, likely due to improved membrane permeability and metabolic stability .

Substituent Bulk and Lipophilicity :

  • Benzhydryl Group : The benzhydryl moiety in the target compound may improve target binding via π-π interactions, similar to 4-chlorophenyl in CHK2 inhibitors . However, excessive bulk could reduce solubility, as seen in VIIv (high melting point: 112–114°C) .
  • Nitro Groups : Derivatives with 4-nitrophenyl (e.g., VIIn, VIIv) exhibit potent anti-YFV/ZIKV activity, attributed to electron-withdrawing effects that stabilize ligand-receptor interactions .

Metabolic and Physicochemical Properties

  • Amide Stability : The carboxamide group in the target compound resists hydrolysis compared to ester derivatives (e.g., ethyl carboxylates in ), aligning with findings that amides enhance metabolic stability .
  • Solubility : The tetrahydro core and benzhydryl group may reduce aqueous solubility relative to carboxylic acid derivatives (e.g., CAS 26751-24-6) but improve lipid bilayer penetration .

Biological Activity

N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H20N4O
Molecular Weight: 304.38 g/mol
IUPAC Name: this compound

The compound features a benzimidazole core with a benzhydryl substituent and a carboxamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the activation of caspases and modulation of the mitochondrial pathway .

A specific study demonstrated that similar benzimidazole derivatives showed IC50 values ranging from 1.5 µM to over 100 µM against different cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. A study found that certain benzimidazole derivatives displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported between 6 to 12.5 µg/mL for effective compounds .

Neuropharmacological Effects

The compound's structure suggests potential activity at various neurotransmitter receptors. Related compounds have been studied for their effects on serotonin receptors (e.g., 5-HT1A), which are crucial in mood regulation and anxiety disorders. Some derivatives have shown high affinity for these receptors and may act as anxiolytics or antidepressants .

Study 1: Anticancer Activity

In a controlled study involving various benzimidazole derivatives, researchers observed that certain compounds led to a significant reduction in cell viability in human cancer cell lines (e.g., HT-29 colorectal cancer cells). The study noted that the introduction of specific substituents on the benzimidazole ring enhanced cytotoxicity, with some compounds achieving IC50 values as low as 1 µM .

Study 2: Antimicrobial Efficacy

A comprehensive evaluation of several benzimidazole derivatives highlighted their ability to inhibit bacterial growth effectively. For example, one derivative exhibited an MIC of 8 µg/mL against Staphylococcus aureus and E. coli. The study concluded that structural modifications could further enhance antimicrobial potency .

Data Table: Biological Activity Summary

Activity Target/Model IC50/MIC Value Reference
AnticancerHT-29 Cells1 µM
AntimicrobialStaphylococcus aureus8 µg/mL
Neuropharmacological5-HT1A ReceptorHigh affinity

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